molecular formula C18H19NO2 B268564 2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Cat. No. B268564
M. Wt: 281.3 g/mol
InChI Key: XEWXDFIFPHXOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound that has received a lot of attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide involves its ability to interact with specific molecular targets in cells. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of pro-inflammatory mediators. Furthermore, it has been shown to interact with beta-amyloid peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. In addition, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. Furthermore, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are involved in the formation of amyloid plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in lab experiments include its potential therapeutic applications in various fields, its ability to interact with specific molecular targets, and its anti-inflammatory and anti-cancer properties. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. These include further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders. In addition, research can be conducted to investigate its mechanism of action and potential side effects. Furthermore, studies can be conducted to optimize its synthesis method and develop more efficient and cost-effective methods of producing this compound.
Conclusion:
In conclusion, 2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a chemical compound that has shown potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. Its mechanism of action involves its ability to interact with specific molecular targets in cells, and it has been found to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand its potential therapeutic applications, mechanism of action, and potential side effects.

Synthesis Methods

2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide can be synthesized using a multi-step process involving the reaction of 2-methylphenol with 2-methylprop-2-en-1-ol followed by the reaction with benzoyl chloride. The final product is obtained after purification and characterization.

Scientific Research Applications

2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has shown potential in treating neurological disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.

properties

Product Name

2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-methyl-N-[3-(2-methylprop-2-enoxy)phenyl]benzamide

InChI

InChI=1S/C18H19NO2/c1-13(2)12-21-16-9-6-8-15(11-16)19-18(20)17-10-5-4-7-14(17)3/h4-11H,1,12H2,2-3H3,(H,19,20)

InChI Key

XEWXDFIFPHXOPB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC(=C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC(=C)C

Origin of Product

United States

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